

Unveiling the Properties of Amino-PEG6-amido-bis-PEG5-N3: A Technical Guide

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Compound of Interest

Compound Name: Amino-PEG6-amido-bis-PEG5-N3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Amino-PEG6-amido-bis-PEG5-N3**, a heterobifunctional polyethylene glycol (PEG) linker critical in the development of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs). While specific quantitative solubility data for this compound is not readily available in public literature, this document extrapolates its expected properties based on the well-established characteristics of its constituent chemical moieties and provides a framework for its application.

Core Properties and Structure

Amino-PEG6-amido-bis-PEG5-N3 is a monodisperse PEG linker with a defined molecular weight and structure. It is characterized by two distinct functional groups at its termini: a primary amine (-NH₂) and an azide (-N₃). These groups are connected by a PEG chain interspersed with an amide bond. The PEG component consists of a total of 11 ethylene glycol units, enhancing the molecule's overall hydrophilicity.

General Properties:

Based on the nature of PEG linkers, **Amino-PEG6-amido-bis-PEG5-N3** is anticipated to exhibit the following properties:

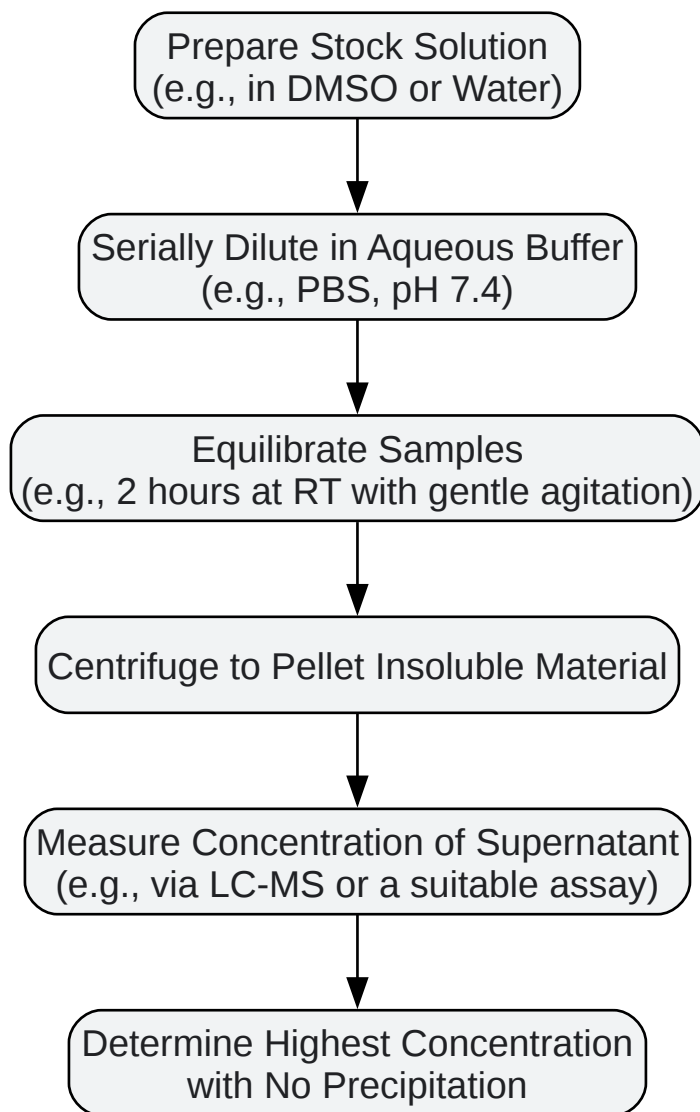
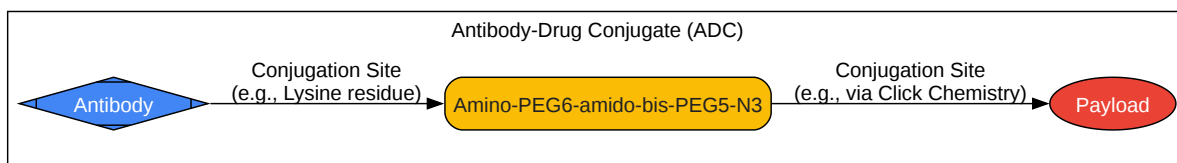
Property	Expected Characteristic	Rationale
Solubility	High solubility in aqueous solutions and polar organic solvents.	The polyethylene glycol backbone is inherently hydrophilic due to the repeating ethylene oxide units, which form hydrogen bonds with water molecules. [1] [2] This property is crucial for its application in biological systems.
Biocompatibility	Considered biocompatible and exhibits low immunogenicity.	PEG is well-known for its ability to reduce the immunogenicity of conjugated molecules and is approved for various biomedical applications. [1] [2]
Reactivity	Possesses two distinct reactive functionalities: a primary amine and a terminal azide.	The amine group can be used for conjugation to molecules with activated esters (e.g., NHS esters), while the azide group is a key component for "click chemistry" reactions. [3] [4]
Classification	A cleavable 11-unit PEG ADC linker. [3] [4] [5]	The term "cleavable" in this context likely refers to the potential for cleavage at the amide bond under specific enzymatic or chemical conditions, a common feature in ADC linkers designed for controlled drug release. [2]

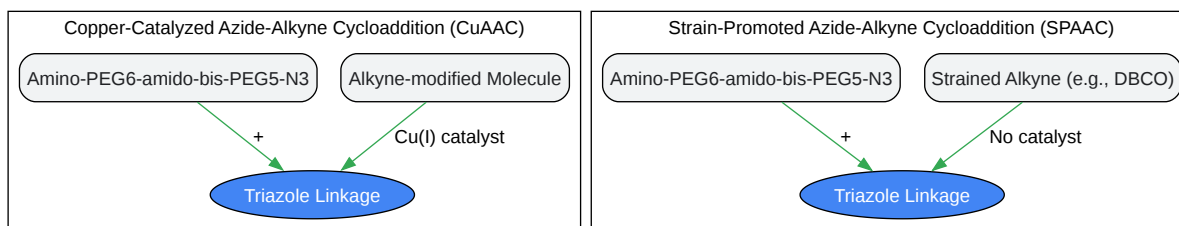
Role in Antibody-Drug Conjugates (ADCs)

Amino-PEG6-amido-bis-PEG5-N3 serves as a critical linker in the construction of ADCs.

ADCs are a class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.^[5] The linker's role is to connect the tumor-targeting monoclonal antibody (mAb) to the cytotoxic payload.

The heterobifunctional nature of **Amino-PEG6-amido-bis-PEG5-N3** allows for a controlled, stepwise conjugation process. The primary amine can be reacted with a functional group on the antibody or the payload, while the azide group provides a specific handle for a subsequent conjugation step using click chemistry.





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